molecular formula C5H6Br2O2 B056895 1,5-Dibromo-2,4-pentanedione CAS No. 68864-57-3

1,5-Dibromo-2,4-pentanedione

Cat. No.: B056895
CAS No.: 68864-57-3
M. Wt: 257.91 g/mol
InChI Key: YEQQPGHXABHYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibromopentane-2,4-dione is an organic compound with the molecular formula C5H6Br2O2. It is a dibromo derivative of pentane-2,4-dione, characterized by the presence of two bromine atoms at the 1 and 5 positions of the pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromopentane-2,4-dione can be synthesized through the bromination of pentane-2,4-dione. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 5 positions .

Industrial Production Methods

Industrial production of 1,5-dibromopentane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromopentane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dibromopentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromopentane-2,4-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 1 and 5 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromopentane-2,4-dione is unique due to the presence of both bromine atoms and carbonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler dibromoalkanes .

Properties

CAS No.

68864-57-3

Molecular Formula

C5H6Br2O2

Molecular Weight

257.91 g/mol

IUPAC Name

1,5-dibromopentane-2,4-dione

InChI

InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2

InChI Key

YEQQPGHXABHYPF-UHFFFAOYSA-N

SMILES

C(C(=O)CBr)C(=O)CBr

Canonical SMILES

C(C(=O)CBr)C(=O)CBr

Synonyms

1,5-Dibromoacetylacetone

Origin of Product

United States

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